molecular formula C19H27F3N2O2 B13681524 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine

Cat. No.: B13681524
M. Wt: 372.4 g/mol
InChI Key: WZDGAECKVAUCCT-UHFFFAOYSA-N
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Description

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine is a chemical compound with the molecular formula C19H27F3N2O2 and a molecular weight of 372.43 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a phenethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

    Attachment of the Phenethyl Group: The phenethyl group can be attached through a nucleophilic substitution reaction using phenethyl halides.

    Protection with Boc Group: The final step involves protecting the amine group with a Boc (tert-butoxycarbonyl) group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-trifluoromethyl-piperidin-4-one: Similar in structure but lacks the phenethyl group.

    1-Benzylpyrrolidine-3-amine: Contains a pyrrolidine ring instead of a piperidine ring.

    3-(Trifluoromethyl)phenethylamine: Lacks the piperidine ring and Boc protection.

Uniqueness

1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine is unique due to the combination of the piperidine ring, trifluoromethyl group, and phenethyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C19H27F3N2O2

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl 3-amino-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-11-5-9-18(23,13-24)10-8-14-6-4-7-15(12-14)19(20,21)22/h4,6-7,12H,5,8-11,13,23H2,1-3H3

InChI Key

WZDGAECKVAUCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCC2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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